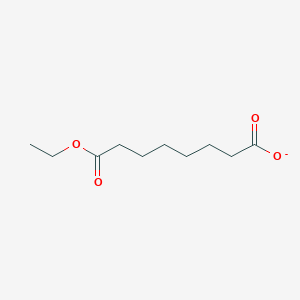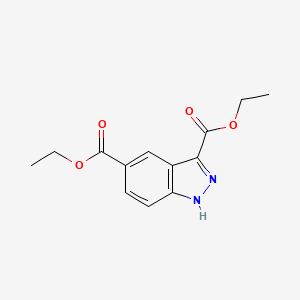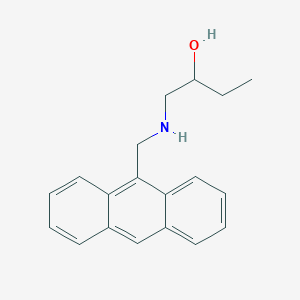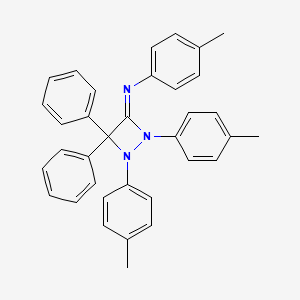
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine is a synthetic organic compound that belongs to the class of diazetidines These compounds are characterized by a four-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine typically involves multi-step organic reactions. One possible route could involve the formation of the diazetidine ring through cyclization reactions, followed by the introduction of phenyl and methyl groups via substitution reactions. Specific reagents, catalysts, and reaction conditions would be required to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions could introduce different functional groups.
Applications De Recherche Scientifique
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other diazetidines with different substituents or related nitrogen-containing heterocycles. Examples could be:
- N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-one
- N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-thione
Uniqueness
The uniqueness of N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine lies in its specific substitution pattern, which can influence its chemical reactivity, physical properties, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics.
Propriétés
Numéro CAS |
13896-20-3 |
|---|---|
Formule moléculaire |
C35H31N3 |
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
N,1,2-tris(4-methylphenyl)-4,4-diphenyldiazetidin-3-imine |
InChI |
InChI=1S/C35H31N3/c1-26-14-20-31(21-15-26)36-34-35(29-10-6-4-7-11-29,30-12-8-5-9-13-30)38(33-24-18-28(3)19-25-33)37(34)32-22-16-27(2)17-23-32/h4-25H,1-3H3 |
Clé InChI |
LEVKXTSWSYNGBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


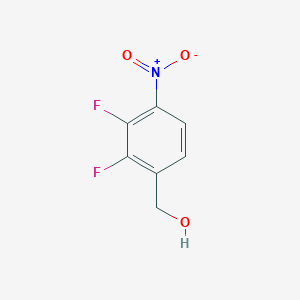
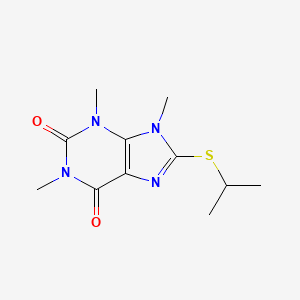
![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)

![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)
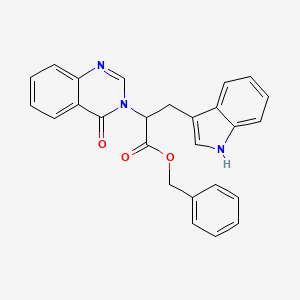
![ethyl 2-[[(5-carbamoyl-1H-imidazol-4-yl)amino]diazenyl]-3-phenylpropanoate](/img/structure/B14010245.png)
![Tert-butyl 7-bromopyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14010249.png)

